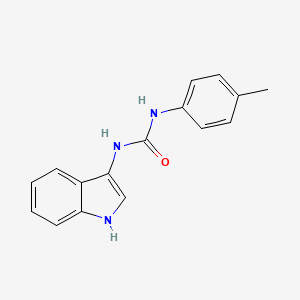

![molecular formula C20H17N3O3 B2452082 N-[3-(4-甲基-6-氧代-1,6-二氢嘧啶-2-基)苯基]-1,3-二氢-2-苯并呋喃-5-甲酰胺 CAS No. 1797328-84-7](/img/structure/B2452082.png)

N-[3-(4-甲基-6-氧代-1,6-二氢嘧啶-2-基)苯基]-1,3-二氢-2-苯并呋喃-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

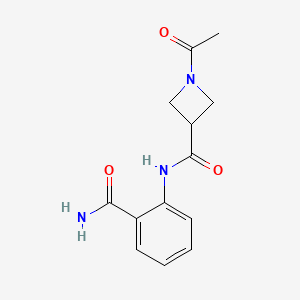

The compound “N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide” is a pyrimidine derivative. Pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections . This compound has been used in the fabrication of functional supramolecular assemblies and materials .

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with various amines and hydrazine hydrate . The reactions were carried out in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrimidine ring with a methyl group and an oxo group at positions 4 and 6, respectively . The pyrimidine ring is further linked to a phenyl ring and a benzofuran ring .Chemical Reactions Analysis

This compound has been found to react with hydrazine hydrate and aniline to afford 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively . It also reacts with aliphatic amines to give the corresponding acetamides .科学研究应用

分子对接研究和合成应用

微波辅助合成:N-叔丁基-4-(4-取代苯基)-2-((取代-2-氧代-2H-色烯-4-基)甲硫基)-6-氧代-1,6-二氢嘧啶-5-甲酰胺衍生物在微波辐照下合成。此方法提供了一种高效、高产、快速的合成方法 (Chavan 等人,2018)。

抗菌和抗炎活性:这些合成的化合物表现出显着的抗菌和抗炎活性,其中化合物 4f 显示出显着的抗菌作用,而化合物 4c 表现出对热诱导的蛋白质变性的有效抑制 (Chavan 等人,2018)。

抗菌筛选和合成

- 创新衍生物合成:合成了一系列 5-(苯并呋喃-2-基)-N'-(2-取代-4-氧代噻唑烷-3-基)-1-苯基-1H-吡唑-3-甲酰胺衍生物。对这些化合物针对各种病原微生物的体外抗菌活性进行了评估 (Idrees 等人,2019)。

衍生物的分子对接和合成

- 取代衍生物的分子对接和合成:取代的 1-甲基-6-氧代-2-[(2z)-2-(3-氧代-4-苯基氮杂乙烷-2-亚基)肼基]-4-苯基-1,6-二氢嘧啶-5-碳腈衍生物的合成已完成,在分子对接研究中显示出与 CDK4 蛋白的高亲和力 (Holam 等人,2022)。

抗氧化活性评估

- 抗氧化活性研究:各种衍生物的合成导致筛选出具有抗氧化活性的产品,证明了这些化合物在相关应用中的潜力 (George 等人,2010)。

未来方向

The future directions for the research and application of this compound could involve further exploration of its potential therapeutic uses, given its observed anticancer, antitubercular, and anti-HIV activities . Additionally, its use in the fabrication of functional supramolecular assemblies and materials could be further explored .

作用机制

Target of Action

It is known that pyrimidine derivatives, including modified pyrimidine nucleosides, exhibit various activities against diseases and infections . Therefore, it can be inferred that this compound may interact with similar targets.

Mode of Action

It is known that pyrimidine derivatives can exhibit anticancer, antitubercular, and anti-hiv activities . This suggests that the compound may interact with its targets to inhibit the growth of cancer cells, tuberculosis bacteria, or HIV.

Biochemical Pathways

Given the activities of similar pyrimidine derivatives, it can be inferred that this compound may affect pathways related to cell growth and replication, particularly in cancer cells, tuberculosis bacteria, or hiv .

Pharmacokinetics

It is known that the compound exhibits a ph-responsive self-assembling behavior in an aqueous solution . This suggests that the compound’s bioavailability may be influenced by the pH of its environment.

Result of Action

Given the activities of similar pyrimidine derivatives, it can be inferred that this compound may inhibit the growth of cancer cells, tuberculosis bacteria, or hiv .

Action Environment

The compound’s action, efficacy, and stability may be influenced by environmental factors such as pH. It is known that the compound exhibits a pH-responsive self-assembling behavior in an aqueous solution . This suggests that changes in pH may influence the compound’s action and efficacy.

属性

IUPAC Name |

N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-12-7-18(24)23-19(21-12)13-3-2-4-17(9-13)22-20(25)14-5-6-15-10-26-11-16(15)8-14/h2-9H,10-11H2,1H3,(H,22,25)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEJTTNLZIDJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(COC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2451999.png)

![1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2452001.png)

![2-[(4-Methoxyphenyl)sulphonyl]-2-(2-thienyl)ethylamine](/img/structure/B2452003.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2452006.png)

![2-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2452007.png)

![4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2452008.png)

![N-(4-fluorobenzyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2452018.png)

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2452020.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2452021.png)